![molecular formula C13H16FN3O2 B2422795 Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034296-13-2](/img/structure/B2422795.png)
Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as CPI-613, is a novel anticancer drug that targets the mitochondrial tricarboxylic acid cycle. This drug has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma.
Scientific Research Applications
Synthesis and Preclinical Profiling
Cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has been explored for its synthesis and preclinical profiling as part of the discovery and development of P2X7 antagonists. A study detailed the development of a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists containing a synthetically challenging chiral center. Two compounds were identified with robust P2X7 receptor occupancy and good tolerability in preclinical species, indicating potential applications in the treatment of mood disorders (Chrovian et al., 2018).
Structural Analysis and DFT Study
Research into the structural characteristics and properties of similar compounds has been conducted through crystal structure and density functional theory (DFT) studies. These studies offer insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, providing a basis for understanding the physicochemical properties and reactivity of these compounds (Huang et al., 2021).
Catalytic Methods and Synthesis Techniques
Efficient catalytic methods for synthesizing related compounds have been developed, showcasing the versatility of cyclobutyl and pyrimidinyl moieties in organic synthesis. These methods enable the creation of diverse molecular architectures, which can be crucial for the development of new therapeutic agents and materials (Coşkun & Erden, 2011).
Exploration in Drug Discovery
The compound and its related derivatives have been explored in the context of drug discovery, particularly as H3 receptor antagonists. This exploration includes the development of scalable syntheses for potent H3 antagonists, indicating the potential of cyclobutyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone derivatives in therapeutic applications (Pippel et al., 2011).
properties
IUPAC Name |
cyclobutyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c14-10-6-15-13(16-7-10)19-11-4-5-17(8-11)12(18)9-2-1-3-9/h6-7,9,11H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRXWNVWDDHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.